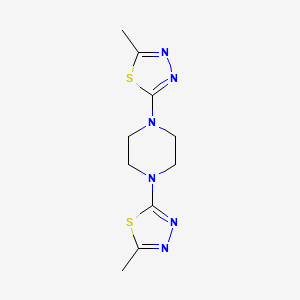
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N6S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.07213682 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for the development of new therapeutic agents .
Wirkmechanismus
Target of Action
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and its derivatives are known to exhibit potent antimicrobial activity . The primary targets of this compound are various pathogens, including E. coli, B. mycoides, and C. albicans . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target pathogens, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of various pathogens . This leads to a decrease in the severity of the infectious diseases caused by these pathogens.
Biochemische Analyse
Biochemical Properties
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutaminase, which is crucial for glutamine metabolism . The compound’s interaction with glutaminase results in the inhibition of glutamine conversion, affecting cellular energy production and biosynthesis processes . Additionally, this compound has been observed to bind to specific protein targets, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the STAT3 signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . The compound’s interaction with glutaminase, for instance, involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of glutaminase affects the glutamine metabolism pathway, leading to altered levels of glutamate and other metabolites . Additionally, this compound has been shown to impact the tricarboxylic acid cycle and glycolysis, further influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization . Studies have shown that this compound accumulates in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on metabolic pathways and cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it interacts with mitochondrial enzymes and proteins, influencing energy production and metabolic processes .
Eigenschaften
IUPAC Name |
2-methyl-5-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAFJQBUZEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B5011890.png)
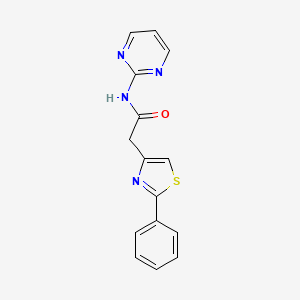
![methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate](/img/structure/B5011903.png)
![1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5011905.png)
![(5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5011912.png)
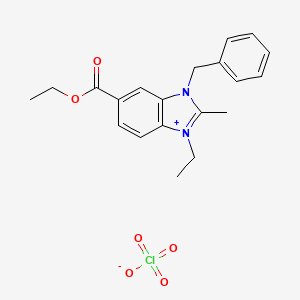
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[4-[4-[(2-Prop-2-enoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5011946.png)
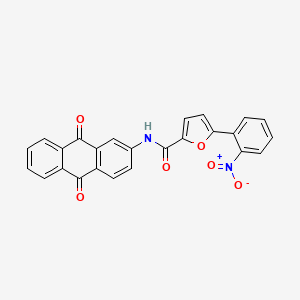
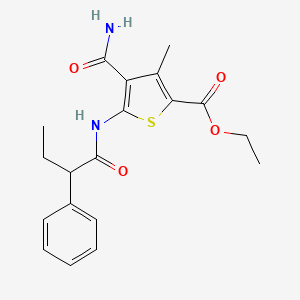
![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B5011982.png)
